molecular formula C22H26NO2P B1313291 (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 389130-06-7

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B1313291
CAS RN: 389130-06-7
M. Wt: 367.4 g/mol
InChI Key: OIZQADYWBXZQKE-UHFFFAOYSA-N
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Description

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a useful research compound. Its molecular formula is C22H26NO2P and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cross-Coupling Reactions

MonoPhos Ligand is highly versatile for various types of C sp2 -C sp3 (aryl/heteroaryl – alkyl) couplings, including Murahashi−Feringa (Li), Kumada−Corriu (Mg), Negishi (Zn), and Suzuki−Miyaura (B) reactions. Its broad substrate scope allows for the inclusion of many “drug-like” molecules, and it exhibits excellent functional group tolerance and branched/linear selectivity. The ferrocene backbone’s high tunability enables fine-tuning of the ligand/catalyst structure for different challenging nucleophiles and electrophiles .

Asymmetric Hydrogenations

The MonoPhos Ligand library has been applied in Rh- and Ir-catalyzed asymmetric hydrogenations, leading to cost-effective production of intermediates for several drugs, such as Aliskiren. A new bulky phosphite ligand identified within this library performs particularly well for the asymmetric hydrogenation of sterically challenging substrates .

Mechanism of Action

MonoPhos Ligand, also known as (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine, is a chiral, monodentate phosphoramidite based on the privileged BINOL platform . It has been used in various synthetic transformations, exhibiting high levels of enantiocontrol .

Target of Action

The primary targets of MonoPhos Ligand are organometallic reagents involved in asymmetric transformations . These include organozinc, organoaluminum reagents, and (E)-N-acylated dehydro-b-amino acid esters .

Mode of Action

MonoPhos Ligand interacts with its targets through metal-catalyzed asymmetric transformations . For instance, it has been used in copper-catalyzed 1,4-additions of organozinc reagents to cyclohexenones . The in situ formed zinc species originating from the cyclohexenone is readily trapped via a palladium-catalyzed allylation .

Biochemical Pathways

The biochemical pathways affected by MonoPhos Ligand involve the formation of chiral quaternary centers . These transformations include asymmetric 1,4-additions of organometallic reagents, allylic alkylations, and desymmetrization of meso-cycloalkene oxides .

Result of Action

The result of MonoPhos Ligand’s action is the formation of valuable chiral organics . For example, it has been used in highly selective hydrogenations of (E)-N-acylated dehydro-b-amino acid esters, affording the corresponding enantiopure b-amino acid derivatives .

Action Environment

The action of MonoPhos Ligand can be influenced by environmental factors such as pressure and temperature . For instance, it has been used in hydrogenations under low-pressure conditions . Furthermore, the ligand exhibits robust stability when combined with rhodium precatalysts .

properties

IUPAC Name

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZQADYWBXZQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=C(C3=C(CCCC3)C=C2)C4=C(O1)C=CC5=C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112928
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

CAS RN

1258223-37-8
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258223-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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